molecular formula C16H17N5OS B12030394 2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine CAS No. 618427-18-2

2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine

Cat. No.: B12030394
CAS No.: 618427-18-2
M. Wt: 327.4 g/mol
InChI Key: KBRYGYFYJXGJMM-UHFFFAOYSA-N
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Description

2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms, and a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyrazine ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety.

Chemical Reactions Analysis

2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyrazine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological targets makes it a valuable tool for drug discovery.

    Medicine: The compound’s biological activities are investigated for potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function.

Comparison with Similar Compounds

2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine can be compared with other triazole and pyrazine derivatives. Similar compounds include:

These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The presence of different substituents on the triazole or pyrazine rings can significantly impact their properties, making each compound unique in its own right.

Biological Activity

The compound 2-(4-Ethyl-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine (CAS No. 618427-18-2) belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N5OSC_{16}H_{17}N_{5}OS, with a molecular weight of 335.40 g/mol. It features a triazole ring linked to a pyrazine moiety and a methoxybenzyl thio group, contributing to its unique biological profile.

Biological Activity Overview

  • Antimicrobial Activity
    • Triazole compounds are recognized for their antifungal and antibacterial properties. The presence of the thiol group in this compound allows it to interact with various microbial targets, potentially inhibiting their growth.
    • Case Study : In vitro studies have shown that similar triazole derivatives exhibit significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than established antibiotics like vancomycin .
  • Anticancer Properties
    • Triazoles have been studied for their anticancer potential due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
    • Research Findings : A study evaluating various triazole derivatives demonstrated that compounds with similar structures exhibited antiproliferative effects against breast and lung cancer cell lines, suggesting that this compound may also possess similar anticancer activity .
  • Mechanism of Action
    • The mechanism by which this compound exerts its biological effects is believed to involve the formation of covalent bonds with cysteine residues in target proteins, leading to enzyme inhibition. Additionally, the triazole ring can chelate metal ions, disrupting essential biochemical pathways .

Comparative Biological Activity Table

Compound NameActivity TypeMIC (μg/mL)Reference
This compoundAntibacterialTBD
1,2,4-Triazolo[1,5-a][1,3,5]triazinesAnticancer<10
4-Ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiolAntifungal0.046–3.11

Properties

CAS No.

618427-18-2

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

2-[4-ethyl-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C16H17N5OS/c1-3-21-15(14-10-17-7-8-18-14)19-20-16(21)23-11-12-5-4-6-13(9-12)22-2/h4-10H,3,11H2,1-2H3

InChI Key

KBRYGYFYJXGJMM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)OC)C3=NC=CN=C3

Origin of Product

United States

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